molecular formula C15H19NO3 B13974817 N-(3-phenylpropionyl)-proline methyl ester CAS No. 73030-07-6

N-(3-phenylpropionyl)-proline methyl ester

Cat. No.: B13974817
CAS No.: 73030-07-6
M. Wt: 261.32 g/mol
InChI Key: NMASVINVCBNPBF-ZDUSSCGKSA-N
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Description

1-(1-Oxo-3-phenylpropyl)-L-proline methyl ester is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpropyl group attached to an L-proline methyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxo-3-phenylpropyl)-L-proline methyl ester typically involves the condensation of L-proline methyl ester with a phenylpropyl ketone derivative. One common method includes the use of N-[(2S)-1-oxo-3-phenyl-2-(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid as an intermediate . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like triethylamine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product. The process may also include purification steps like recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxo-3-phenylpropyl)-L-proline methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

1-(1-Oxo-3-phenylpropyl)-L-proline methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Oxo-3-phenylpropyl)-L-proline methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Oxo-3-phenylpropyl)-L-proline methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.

Properties

CAS No.

73030-07-6

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

methyl (2S)-1-(3-phenylpropanoyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C15H19NO3/c1-19-15(18)13-8-5-11-16(13)14(17)10-9-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m0/s1

InChI Key

NMASVINVCBNPBF-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)CCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCCN1C(=O)CCC2=CC=CC=C2

Origin of Product

United States

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